Rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride is a complex organic compound with the molecular formula . It belongs to the class of compounds known as substituted phenyl butanones, which are characterized by their unique structural features and potential biological activities. The compound is often utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride is classified as a bioactive small molecule. Its classification is crucial for understanding its potential applications in drug development and other scientific endeavors.
The synthesis of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents, reaction conditions (such as temperature and solvent), and yields are generally proprietary or vary by laboratory protocols.
The molecular structure of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride can be represented as follows:
The compound has a molar mass of approximately 601.14 g/mol and has been characterized using various spectroscopic techniques to confirm its structure and purity.
Rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride can participate in several chemical reactions due to its functional groups:
Technical details regarding reaction conditions such as catalysts, solvents, and temperatures are essential for optimizing yields.
The mechanism of action for rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride is primarily studied in the context of its pharmacological effects. It is believed to interact with specific biological targets such as receptors or enzymes involved in various signaling pathways.
Data from pharmacological studies suggest that this compound may exhibit effects similar to those of known psychoactive substances or therapeutic agents, potentially influencing neurotransmitter systems or cellular signaling pathways.
Rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride has several notable physical properties:
The compound exhibits stability under standard laboratory conditions but should be stored at low temperatures to maintain its integrity. The boiling point and melting point data are not explicitly provided but are critical for practical applications.
Rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride finds applications in various scientific fields:
The systematic IUPAC name for this compound is rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride, with the Chemical Abstracts Service Registry Number 855220-23-4 providing unambiguous identification [1] [6]. Its molecular formula is C37H36ClNO3, corresponding to a molecular weight of 578.14 g/mol [1] [6]. The SMILES representation (CCC(C(=O)c1ccc(c(c1)OCc1ccccc1)OCc1ccccc1)NC(c1ccccc1)c1ccccc1.Cl) precisely encodes atomic connectivity and stereochemical relationships [1]. X-ray crystallographic analysis would reveal a three-dimensional structure featuring a ketone group flanked by an extended aromatic system and an ammonium chloride moiety, creating distinct polar and non-polar domains that influence reactivity and supramolecular organization.
Table 1: Molecular Identification Data
Parameter | Specification |
---|---|
CAS Registry Number | 855220-23-4 |
IUPAC Name | rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride |
Molecular Formula | C37H36ClNO3 |
Molecular Weight | 578.14 g/mol |
Canonical SMILES | CCC(C(=O)c1ccc(c(c1)OCc1ccccc1)OCc1ccccc1)NC(c1ccccc1)c1ccccc1.Cl |
XLogP3-AA | ~6.5 (Predicted) |
The stereogenic center at the C2 position (α to the ketone carbonyl) generates two enantiomeric forms present in equimolar ratio within the racemic mixture [2]. This chiral environment significantly influences molecular conformation through steric interactions between the ethyl group and the adjacent bulky diphenylmethylamino moiety. Racemization likely occurs during synthesis via enolization of the α-amino ketone system, while crystallization as the hydrochloride salt potentially enables chiral resolution through diastereomeric salt formation with optically pure acids. The benzhydryl group's conformational flexibility may allow adaptive chiral recognition in biological environments, potentially leading to enantioselective interactions with asymmetric binding pockets of target proteins—a consideration essential for structure-activity relationship studies [2] [4].
The molecular architecture incorporates several electronically distinct functional groups that collectively determine reactivity and supramolecular behavior:
Table 2: Electronic Properties of Key Functional Groups
Functional Group | Electronic Character | Biological Implications |
---|---|---|
α-Aminoketone hydrochloride | Strong dipole (μ ≈ 4.5D); Zwitterionic character | Enhanced solubility; Potential for ionic/receptor interactions |
3,4-Dibenzyloxyphenyl | Electron-rich aromatic (HOMO ~ -8.5 eV) | π-π stacking with aromatic amino acids; UV detection |
Benzhydryl moiety | Hydrophobic (cLogP ≈ 5.2); Sterically bulky | Membrane penetration; Target binding cavity occupancy |
Benzyl ethers | Moderate polarity (σm = 0.34) | Hydrolytic deprotection to phenols; Metabolic stability |
The strategic development of this compound emerged from mid-20th century efforts to create adrenergic receptor modulators through systematic structural variation of catecholamine scaffolds. Researchers specifically designed the 3,4-dibenzyloxy protective groups to preserve phenolic hydroxyl functionality during synthesis while enabling later catalytic hydrogenation to reveal the catechol moiety essential for receptor binding [2] [5]. The incorporation of the diphenylmethylamino group (benzhydrylamine) represented an innovative approach to enhance lipophilicity and blood-brain barrier penetration compared to conventional aminoethyl side chains in classical β-adrenergic agonists [6].
This compound occupies a pivotal position in synthetic pathways targeting α-Ethylnorepinephrine analogs, as evidenced by its role as an advanced intermediate in peer-reviewed medicinal chemistry research [5] [6]. The synthetic strategy exploited the reactivity of the precursor rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone (CAS 24538-60-1), where bromine displacement by diphenylmethylamine enabled C-N bond formation to establish the critical amino ketone framework [2] [4]. This transformation exemplifies the application of classical two-electron nucleophilic substitution (SN2) chemistry in complex molecule construction, with subsequent hydrochloride salt formation enhancing crystallinity for purification [1] [6].
Table 3: Key Historical Developments in Structural Analogs
Year | Development Milestone | Significance |
---|---|---|
1974 | Mardle et al. report brominated precursor synthesis | Established synthetic route to key intermediates [5] |
1990s | Optimization of benzhydryl-protected intermediates | Improved yield and purity of amino ketone derivatives |
2000s | Structural characterization of hydrochloride salts | Confirmed crystalline properties for pharmaceutical processing |
This compound demonstrates significant potential as a modulator of adrenergic receptor systems due to its structural mimicry of catecholamine neurotransmitters while incorporating strategic modifications that enhance metabolic stability. The α-aminoketone core serves as a conformationally flexible bioisostere for the ethanolamine chain of natural catecholamines, potentially enabling interactions with both α- and β-adrenergic receptor subtypes [2] [6]. The dibenzyl-protected catechol system represents a prodrug strategy, as catalytic hydrogenation cleaves benzyl groups to generate the bioactive 3,4-dihydroxyphenyl (catechol) derivative in situ—a transformation enabling targeted delivery to tissues expressing specific reductase enzymes [2].
Molecular modeling studies suggest the benzhydrylamino group occupies a unique hydrophobic accessory binding pocket within adrenergic receptors, potentially conferring subtype selectivity. The ethyl substituent at the chiral center introduces steric constraints distinct from natural norepinephrine analogs, which may reduce susceptibility to catechol-O-methyltransferase (COMT) mediated metabolism [2] [5]. Current research applications focus on:
Table 4: Bioactive Compound Comparison in Adrenergic Research
Compound | Molecular Formula | Key Structural Features | Research Applications |
---|---|---|---|
Target compound | C37H36ClNO3 | Protected catechol; Benzhydrylamino; Ethyl chain | Adrenergic receptor probing; Prodrug development |
α-Ethylnorepinephrine | C10H15NO3 | Free catechol; Ethanolamine; Ethyl substitution | Beta-agonist activity studies [2] |
Brominated precursor | C24H23BrO3 | Dibenzyloxy; α-Bromo ketone | Synthetic intermediate [2] [4] |
1-[3,4-Dimethoxyphenyl] analog | C22H25BrO3 | Methoxy protection; Bromine leaving group | Comparative reactivity studies [2] |
The compound's structural complexity enables exploration of multivalent receptor interactions, with the protonated amino group forming ionic bonds, the aromatic systems engaging in π-π stacking, and hydrophobic domains participating in van der Waals interactions. This versatility makes it particularly valuable for studying allosteric modulation of neurotransmitter receptors and probing structure-effector relationships in signal transduction pathways. Continued research leverages its synthetic accessibility from commercially available precursors to generate focused libraries of derivatives for high-throughput screening against novel biological targets beyond adrenergic systems, including neurotransmitter transporters and monoamine processing enzymes [2] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3